3-Amino-1-(4,5-dihydrofuran-3-yl)-2-methylpropan-1-one
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Overview
Description
- The structure consists of a furan ring (4,5-dihydrofuran) attached to a 2-methylpropanone moiety via an amino group.
- It is a colorless to pale yellow liquid with various applications in research and industry.
3-Amino-1-(4,5-dihydrofuran-3-yl)-2-methylpropan-1-one: , also known by its chemical formula , is a compound with a molecular weight of 155.19 g/mol.
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 2-methylpropan-1-one with hydroxylamine hydrochloride to form the oxime. Subsequent cyclization of the oxime with acid or base leads to the formation of the target compound.
Reaction Conditions: These reactions typically occur under mild conditions, and the choice of acid or base influences the yield and selectivity.
Industrial Production: While there isn’t extensive industrial production data available, research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: May have applications in drug discovery or as a precursor for pharmaceuticals.
Industry: Limited industrial applications, but it could find use in specialty chemicals.
Mechanism of Action
- The exact mechanism of action is context-dependent, as it varies based on the specific application.
- If used as a drug candidate, it likely interacts with specific molecular targets (enzymes, receptors, etc.) to exert its effects.
Comparison with Similar Compounds
Similar Compounds: Other furan-containing compounds, such as , share structural similarities.
Uniqueness: The combination of the amino group, furan ring, and 2-methylpropanone moiety makes it distinct.
Remember that this compound’s applications and properties are still an active area of research, and further studies may reveal additional insights.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-amino-1-(2,3-dihydrofuran-4-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C8H13NO2/c1-6(4-9)8(10)7-2-3-11-5-7/h5-6H,2-4,9H2,1H3 |
InChI Key |
RKOOEQZXXPOJKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(=O)C1=COCC1 |
Origin of Product |
United States |
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